15(R)-Prostaglandina F2alfa

Descripción general

Descripción

15R-PGF2alpha is a prostanoid.

Aplicaciones Científicas De Investigación

Reproductive Health

Antifertility Studies

15(R)-PGF2α has been studied for its antifertility effects, particularly in hamsters. Research indicates that it possesses only 25% of the potency of PGF2α in these studies, which may be attributed to its reduced affinity for FP receptors . This property suggests that while it may not be as effective as PGF2α, it still holds potential for contraceptive applications where reduced potency is desirable.

Induction of Labor

The compound has been explored for its role in inducing labor. Prostaglandins are known to facilitate cervical ripening and uterine contractions. In animal models, 15(R)-PGF2α has shown efficacy in enhancing uterine contractility, making it a candidate for further investigation in obstetric applications .

Cardiovascular Applications

Blood Pressure Regulation

Research has indicated that FP receptors, which are activated by prostaglandins like PGF2α and its analogs, play a significant role in cardiovascular health. Studies have demonstrated that direct infusion of PGF2α can cause dose-dependent elevations in blood pressure in anesthetized mice . This suggests that 15(R)-PGF2α could be investigated for its potential to modulate blood pressure and treat conditions like hypertension.

Atherosclerosis and Inflammation

The involvement of FP receptors in inflammatory processes related to cardiovascular diseases has been documented. 15(R)-PGF2α may contribute to the regulation of vascular smooth muscle cell behavior and inflammation, making it a potential therapeutic target for atherosclerosis and other inflammatory cardiovascular conditions .

Structural Insights and Drug Development

Recent cryo-electron microscopy studies have elucidated the binding mechanisms of PGF2α and its analogs at the FP receptor level. These insights can guide the development of more selective prostaglandin drugs with fewer side effects compared to existing options like carboprost, which is known for off-target effects due to receptor cross-reactivity .

Summary Table of Applications

Mecanismo De Acción

Target of Action

It’s known that prostaglandins generally interact with specific prostaglandin receptors, which are part of the g-protein-coupled receptor (gpcr) family . These receptors play a crucial role in various physiological processes, including inflammation, immune responses, and regulation of blood flow .

Mode of Action

The exact mode of action of 15®-Prostaglandin F2alpha is not directly available from the search results. Prostaglandins typically exert their effects by binding to their specific receptors, triggering a cascade of intracellular events. This can lead to changes in the levels of cyclic AMP or calcium ions within the cell, influencing various cellular functions .

Biochemical Pathways

They function as local hormones, modulating the activity of various enzymes and signaling pathways within cells .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how a compound is processed in the body, which can influence its bioavailability and therapeutic effects .

Result of Action

The effects of prostaglandins at the cellular level can include changes in cell proliferation, differentiation, and apoptosis, depending on the specific type of prostaglandin and the cellular context .

Action Environment

Actividad Biológica

15(R)-Prostaglandin F2alpha (15(R)-PGF2α) is a biologically active compound belonging to the prostaglandin family, which plays significant roles in various physiological and pathological processes. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and relevant case studies.

Overview of Prostaglandins

Prostaglandins are lipid compounds derived from arachidonic acid, functioning as local hormones that mediate a wide range of biological functions including inflammation, smooth muscle contraction, and regulation of blood flow. Among these, PGF2α is particularly notable for its involvement in reproductive physiology, cardiovascular health, and inflammatory responses.

15(R)-PGF2α primarily exerts its effects through the FP receptor , a G-protein coupled receptor (GPCR). Activation of this receptor initiates intracellular signaling cascades that influence various cellular functions:

- Calcium Mobilization : Binding of 15(R)-PGF2α to the FP receptor stimulates phospholipase C, leading to increased intracellular calcium levels via inositol trisphosphate (IP3) and diacylglycerol (DAG) pathways .

- Gene Expression Modulation : It regulates the expression of genes involved in inflammation and cell proliferation, such as COX-2 and vascular endothelial growth factor (VEGF) .

- Smooth Muscle Contraction : 15(R)-PGF2α induces contraction in various smooth muscle tissues, including uterine and vascular smooth muscles, thereby playing a role in labor induction and blood pressure regulation .

Biological Activities

The biological activities of 15(R)-PGF2α can be categorized into several key areas:

1. Reproductive Health

- Luteolysis : 15(R)-PGF2α is crucial for luteolysis, the process leading to the regression of the corpus luteum in mammals. This is essential for the menstrual cycle and fertility .

- Labor Induction : Clinically, it is used to induce labor due to its ability to stimulate uterine contractions .

2. Cardiovascular Effects

- Blood Pressure Regulation : Research indicates that FP receptor activation can lead to vasoconstriction and increased blood pressure. In animal models, deletion of FP receptors resulted in significantly lower blood pressure levels .

- Cardiac Hypertrophy : In cardiac myocytes, 15(R)-PGF2α has been shown to promote hypertrophy through signaling pathways involving early growth response protein 1 (Egr-1) and Ca²⁺ handling proteins .

3. Inflammation and Immune Response

- Neutrophil Chemotaxis : Studies have demonstrated that 15(R)-PGF2α enhances neutrophil migration through CXCL1 signaling in endometrial adenocarcinoma models, suggesting a role in modulating inflammatory responses .

- Tissue Repair : It mediates muscle regeneration post-injury by promoting protein synthesis and satellite cell activity .

Data Table: Biological Activities of 15(R)-Prostaglandin F2alpha

Case Study 1: Role in Endometrial Adenocarcinoma

A study explored the effects of PGF2α on endometrial adenocarcinoma cells. Treatment with PGF2α led to increased expression of CXCL1 and enhanced neutrophil infiltration into tumors. This suggests that PGF2α may influence tumor microenvironments by modulating immune cell activity .

Case Study 2: Impact on Cardiac Function

Research involving rat models indicated that administration of PGF2α resulted in altered calcium handling in cardiomyocytes, contributing to cardiac hypertrophy. The study highlighted the potential for targeting PGF2α pathways in managing cardiac remodeling following ischemic events .

Propiedades

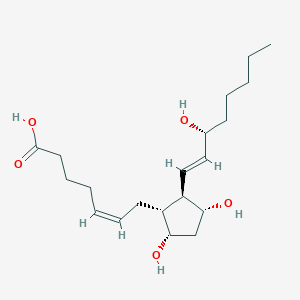

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-CKXCCYAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347941 | |

| Record name | (5Z,9alpha,11alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37658-84-7 | |

| Record name | 15-Epiprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037658847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,9alpha,11alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-EPIPROSTAGLANDIN F2.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB83QL2WR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.